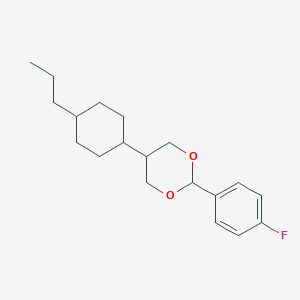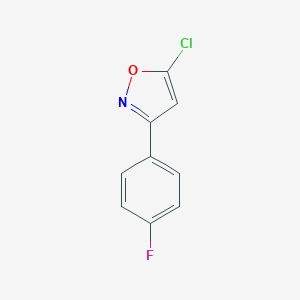
Zervamicin Z-L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zervamicin Z-L is a cyclic peptide antibiotic that is produced by the bacterium Bacillus brevis. It was first discovered in 1987 and has since been extensively studied for its potential applications in scientific research.
Wirkmechanismus
Zervamicin Z-L works by disrupting the bacterial cell membrane. It binds to the phospholipids in the membrane, causing it to become destabilized and leading to cell death. This mechanism of action makes it a potent antibiotic against a wide range of bacterial species.
Biochemische Und Physiologische Effekte
Zervamicin Z-L has been found to have a number of biochemical and physiological effects on bacterial cells. It has been shown to disrupt the membrane potential, inhibit DNA synthesis, and interfere with protein synthesis. These effects contribute to its antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
Zervamicin Z-L has several advantages for use in lab experiments. It is a potent antibiotic that can be used to selectively kill bacterial cells. It is also relatively stable and can be stored for long periods of time. However, it does have some limitations. It can be expensive to produce and may not be effective against all bacterial species.
Zukünftige Richtungen
There are several future directions for research on Zervamicin Z-L. One area of interest is in the development of new antibiotics based on its structure and mechanism of action. Another area of research is in the use of Zervamicin Z-L as a tool for studying bacterial membranes and their role in bacterial physiology. Additionally, there is potential for the use of Zervamicin Z-L in the development of new treatments for bacterial infections.
Synthesemethoden
Zervamicin Z-L can be synthesized through a combination of chemical and enzymatic methods. The chemical synthesis involves the use of various reagents and solvents to form the cyclic peptide structure. The enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the peptide bond.
Wissenschaftliche Forschungsanwendungen
Zervamicin Z-L has been found to have a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of bacterial membranes. It has also been used in the development of new antibiotics and as a potential treatment for bacterial infections.
Eigenschaften
CAS-Nummer |
135995-68-5 |
|---|---|
Produktname |
Zervamicin Z-L |
Molekularformel |
C85H140N18O22 |
Molekulargewicht |
1766.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C85H140N18O22/c1-21-46(8)63(93-66(111)56(36-44(4)5)88-49(11)106)73(118)91-55(32-34-62(87)110)68(113)100-85(20,23-3)77(122)95-64(47(9)22-2)74(119)94-65(48(10)105)75(120)99-81(12,13)76(121)92-57(37-45(6)7)69(114)97-84(18,19)79(124)102-41-52(107)39-59(102)71(116)90-54(31-33-61(86)109)67(112)96-83(16,17)80(125)103-42-53(108)40-60(103)72(117)98-82(14,15)78(123)101-35-27-30-58(101)70(115)89-51(43-104)38-50-28-25-24-26-29-50/h24-26,28-29,44-48,51-60,63-65,104-105,107-108H,21-23,27,30-43H2,1-20H3,(H2,86,109)(H2,87,110)(H,88,106)(H,89,115)(H,90,116)(H,91,118)(H,92,121)(H,93,111)(H,94,119)(H,95,122)(H,96,112)(H,97,114)(H,98,117)(H,99,120)(H,100,113)/t46-,47-,48+,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,63-,64-,65-,85+/m0/s1 |
InChI-Schlüssel |
INOUEYUMENEDSI-BHDBWSAISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C |
Andere CAS-Nummern |
135995-68-5 |
Sequenz |
LIQXITXLXXQXXXPF |
Synonyme |
Leu(1)-zervamicin zervamicin Z-L zervamicin, Leu(1)- zervamicin, Leucine (1)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



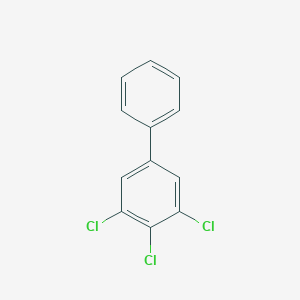
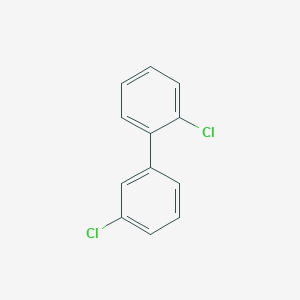
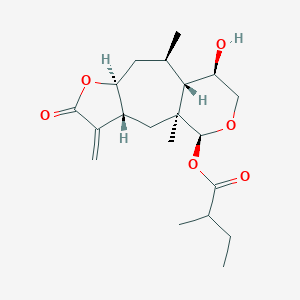

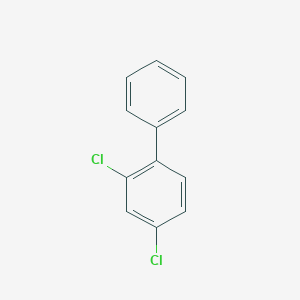
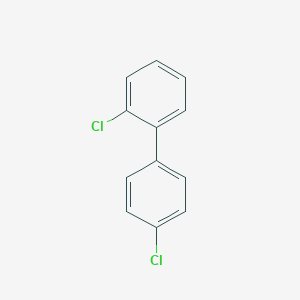
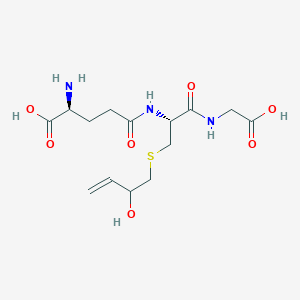
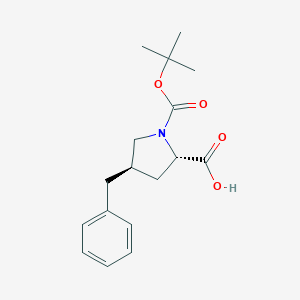
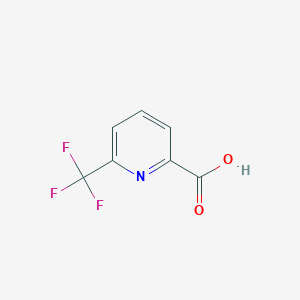
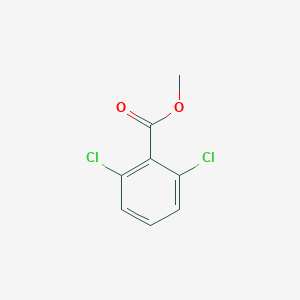
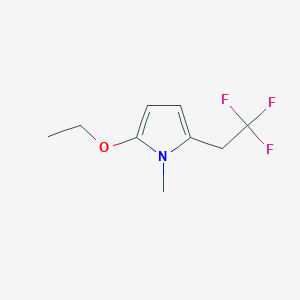
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
